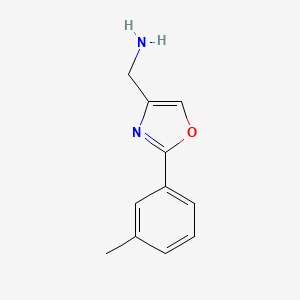
(2-(M-Tolyl)oxazol-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(M-Tolyl)oxazol-4-YL)methanamine: is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(M-Tolyl)oxazol-4-YL)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative, followed by cyclodehydration to form the oxazole ring . The reaction conditions often involve the use of dehydrating agents such as N,N-diethylaniline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-(M-Tolyl)oxazol-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce N-substituted oxazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2-(M-Tolyl)oxazol-4-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has shown potential in biological applications, including as a ligand in coordination chemistry and as a precursor for bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their pharmacological properties. These derivatives exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects .
Industry: Industrially, the compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of (2-(M-Tolyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
(2-(2-Methylphenyl)-1,3-oxazol-4-yl)methanamine: Similar structure with a different substitution pattern.
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine: Contains a thiazole ring instead of an oxazole ring.
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Features an oxadiazole ring.
Uniqueness: (2-(M-Tolyl)oxazol-4-YL)methanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel materials and pharmaceuticals .
Properties
CAS No. |
885273-21-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11/h3-7,12H,1-2H3 |
InChI Key |
CZZIJDAFAQXNRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)CN |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















